molecular formula C15H23NO2 B2774202 Tert-butyl 3-amino-3-(2,3-dimethylphenyl)propanoate CAS No. 2248364-92-1

Tert-butyl 3-amino-3-(2,3-dimethylphenyl)propanoate

Cat. No.: B2774202
CAS No.: 2248364-92-1
M. Wt: 249.354
InChI Key: HGUJNHAIEBPLAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-amino-3-(2,3-dimethylphenyl)propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group, an amino group, and a dimethylphenyl group attached to a propanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-amino-3-(2,3-dimethylphenyl)propanoate typically involves the esterification of 3-amino-3-(2,3-dimethylphenyl)propanoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-amino-3-(2,3-dimethylphenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Tert-butyl 3-amino-3-(2,3-dimethylphenyl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-3-(2,3-dimethylphenyl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis, releasing the active amino acid derivative, which can then participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate
  • Propanoic acid, 1,1-dimethylethyl ester

Comparison

Tert-butyl 3-amino-3-(2,3-dimethylphenyl)propanoate is unique due to the presence of both an amino group and a dimethylphenyl group, which confer distinct chemical and biological properties. In contrast, similar compounds may lack these functional groups, resulting in different reactivity and applications.

Properties

IUPAC Name

tert-butyl 3-amino-3-(2,3-dimethylphenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c1-10-7-6-8-12(11(10)2)13(16)9-14(17)18-15(3,4)5/h6-8,13H,9,16H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGUJNHAIEBPLAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(CC(=O)OC(C)(C)C)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.